molecular formula C15H26INO3 B1383142 tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1330763-32-0

tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1383142
CAS No.: 1330763-32-0
M. Wt: 395.28 g/mol
InChI Key: VGHJXOOELHXTLQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a sophisticated chemical building block of high value in medicinal chemistry and chemical biology, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). Its core utility derives from the reactive alkyl iodide handle, which serves as a versatile site for further functionalization, and the Boc-protected spirocyclic amine, which provides a three-dimensional scaffold that can enhance the physicochemical and pharmacokinetic properties of drug candidates. This compound is frequently employed to introduce a spirocyclic piperidine moiety, a privileged structure in drug discovery known for improving target selectivity and metabolic stability. Researchers utilize this bifunctional molecule to link E3 ubiquitin ligase ligands with target protein-binding warheads, creating heterobifunctional PROTAC degraders that facilitate the ubiquitination and subsequent proteasomal degradation of disease-relevant proteins. The structural rigidity and synthetic versatility of this intermediate make it a critical reagent for advancing novel therapeutic modalities, including targeted protein degradation and molecular glue discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-8-6-15(7-9-17)5-4-12(10-16)19-11-15/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHJXOOELHXTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(OC2)CI)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123368
Record name 2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-(iodomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330763-32-0
Record name 2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-(iodomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330763-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-(iodomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate, with the chemical formula C15H26INO3 and CAS number 1330763-32-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC15H26INO3
Molecular Weight395.28 g/mol
CAS Number1330763-32-0
DensityNot specified
Melting PointNot specified
Boiling PointNot specified

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural features that facilitate interaction with biological targets. The presence of the iodomethyl group enhances electrophilicity, potentially allowing for nucleophilic attack by biological macromolecules such as proteins and nucleic acids.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antitumor Activity : Some studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains, which positions it as a candidate for antibiotic development.
  • Neuroprotective Effects : Initial findings indicate possible neuroprotective properties, warranting further exploration in neurodegenerative disease models.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was proposed to involve induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate has shown promise in the development of new pharmaceuticals due to its unique structural features. Its ability to participate in various chemical reactions allows for the modification of its structure to enhance biological activity.

Case Study: Anticancer Activity
Research indicates that derivatives of spirocyclic compounds can exhibit anticancer properties. The introduction of specific functional groups can lead to compounds that selectively target cancer cells while sparing healthy tissue.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the creation of complex molecules. Its reactivity allows chemists to utilize it in:

  • Building Block for Larger Molecules: It can be used as a precursor in multi-step syntheses.
  • Functionalization Reactions: The iodomethyl group can be replaced with various nucleophiles, leading to diverse derivatives.

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in developing new polymers or coatings with enhanced properties.

Case Study: Polymer Development
Research has explored using spirocyclic compounds in creating high-performance polymers with improved thermal and mechanical properties, which have applications in aerospace and automotive industries.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparison of structural analogs highlights differences in substituents, reactivity, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituent/Modification Key Properties/Applications References
tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate –NH₂ at position 3 Amine group enables conjugation (e.g., amide formation); used in peptide-like drug design.
tert-Butyl 3-(hydroxymethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate –OH at position 3 Hydroxyl group allows oxidation or esterification; precursor for polar derivatives.
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Oxo group at position 9; 3-aza Ketone functionality enables reductions or nucleophilic attacks; spiroketal applications.
tert-Butyl 8-vinyl-2,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate Vinyl at position 8; 2,4-dioxa Vinyl group supports polymerization or Heck reactions; increased ring polarity.
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate Dual nitrogen atoms (1,9-diaza) Enhanced basicity; potential for metal coordination or hydrogen bonding.
3-[(tert-Butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic Acid Carboxylic acid at position 9 Acidic group facilitates conjugation (e.g., amide bonds); drug delivery applications.

Reactivity and Functionalization

  • Iodomethyl Derivative: The C–I bond in the target compound is highly reactive in cross-coupling (e.g., Suzuki, Sonogashira) or alkylation reactions, distinguishing it from less-reactive hydroxymethyl or aminomethyl analogs .
  • Aminomethyl Derivative: The –NH₂ group is ideal for forming Schiff bases or urea linkages, critical in protease inhibitor design .
  • Vinyl Derivative : The sp²-hybridized carbon enables cyclopropanation or Diels-Alder reactions, useful in natural product synthesis .

Physicochemical Properties

  • Molecular Weight: The iodomethyl compound (MW ~415.3 g/mol) is heavier than the aminomethyl (284.4 g/mol) or hydroxymethyl (285.4 g/mol) variants due to iodine’s atomic mass .
  • Solubility : Iodine’s hydrophobicity reduces aqueous solubility compared to polar derivatives like the carboxylic acid analog (soluble in DMSO/chloroform) .

Preparation Methods

Analytical Data

  • 1H NMR (400 MHz, CDCl3): δ = 4.09–3.68 (m, 7H), 3.35 (dd, J = 10.6, 3.9 Hz, 1H), 3.16 (dd, J = 10.5, 7.6 Hz, 1H), 2.34–2.16 (m, 2H), 1.44 (s, 9H).
  • 13C NMR (126 MHz, CDCl3): δ = 156.4, 83.6, 80.0, 65.8, 59.9, 55.0, 43.4, 39.1, 28.5, 5.2.
  • HRMS (ESI) : Calc’d for C12H21INO3 [M+H]+: 354.0564; Found: 354.0564.

Alternative Synthetic Strategies

While direct methods for the iodomethyl derivative are limited in the literature, related spirocyclic compounds provide insights into potential adaptations:

a. Spirocycle Formation via Cyclization

  • General Procedure C (from): Uses sulfone derivatives (e.g., 10 ) and Cs2CO3 in dichloromethane (DCM) to form quaternary centers. This method could be adapted for introducing the iodomethyl group via nucleophilic substitution.
  • Key Step :
    R-X + Sulfone derivative → Spirocyclic intermediate  

b. Reductive Amination and Iodination

  • Example : tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (from) undergoes functionalization with iodomethane or iodine-containing reagents under basic conditions.

Critical Reaction Parameters

Parameter Value/Description Source
Solvent Dichloromethane (DCM) or toluene
Temperature Room temperature to 108°C (varies by step)
Catalyst/Base Cs2CO3, LiHMDS, or K2CO3
Purification Silica gel chromatography (EtOAc/hexane)

Comparative Analysis of Key Intermediates

Compound Key Structural Feature Relevance to Target Molecule
tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate Keto group at position 3 Demonstrates stability of the spirocore; iodomethyl substitution likely follows similar pathways.
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate Free amine for functionalization Highlights potential for late-stage iodination.

Challenges and Optimizations

  • Iodine Incorporation : The iodomethyl group’s introduction requires careful handling due to iodine’s light sensitivity.
  • Stereochemical Control : Spirocyclic systems demand precise control over ring-closing steps to avoid diastereomer formation.

Validation and Quality Control

  • Purity : Confirmed via GCMS and HRMS.
  • Reproducibility : Yields consistently reported at ~60% in scaled syntheses.

Applications and Derivatives

Q & A

Q. What are the key synthetic strategies for preparing tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate?

A common approach involves coupling reactions using carbodiimide reagents (e.g., EDCI) and activators (e.g., HOBt). For example, a similar spirocyclic compound was synthesized by reacting a tert-butyl-protected amine intermediate with a carboxylic acid derivative in dichloromethane at 60°C, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate gradient) . Critical steps include maintaining anhydrous conditions and monitoring reaction progress via TLC or LC-MS.

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL/SHELXS) remains the gold standard for structural elucidation. The spirocyclic scaffold and iodomethyl substituent can be resolved by refining atomic coordinates against diffraction data. SHELX programs are robust for small-molecule crystallography, even with challenging steric or electronic features .

Q. What analytical techniques are essential for assessing purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at ~1.4 ppm, spirocyclic ether/amine signals).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass for C₁₃H₂₂INO₃: calculated 367.07 Da).
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) evaluate purity (>95% by UV detection) .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

Advanced 2D NMR techniques (COSY, HSQC, NOESY) clarify coupling patterns and spatial proximity of protons. For spiro compounds, NOESY can distinguish axial/equatorial conformers. Dynamic effects (e.g., ring-flipping) may require variable-temperature NMR . Contradictions in tert-butyl or iodomethyl signals may arise from solvate formation, necessitating crystallographic validation .

Q. What reaction optimization strategies improve yields in iodomethyl-functionalized spirocycles?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance iodomethyl reactivity.
  • Catalysis : Pd-mediated cross-coupling or phase-transfer catalysts (e.g., TBAB) accelerate substitutions.
  • Temperature control : Lower temperatures (~0°C) mitigate side reactions (e.g., elimination) .
  • In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation .

Q. What pharmacological insights can be inferred from the spirocyclic scaffold’s structure-activity relationships (SAR)?

Analogous 1-oxa-4,9-diazaspiro[5.5]undecanes exhibit antihypertensive activity via α₁-adrenoceptor blockade. The iodomethyl group may enhance lipophilicity, improving blood-brain barrier penetration. Substitutions at the 3-position (e.g., halogens, alkyl chains) modulate potency and selectivity . In vitro assays (e.g., receptor binding, functional cAMP assays) are critical for SAR profiling .

Methodological Considerations

Parameter Example Protocol Reference
Synthesis EDCI/HOBt-mediated coupling in DCM (60°C, 16 h), purified via column chromatography
Crystallography SHELXL refinement with Mo-Kα radiation (λ = 0.71073 Å), 98% completeness
Pharmacology SHR (spontaneously hypertensive rat) model for in vivo antihypertensive screening

Key Challenges and Solutions

  • Instability of the iodomethyl group : Store compounds at -20°C in amber vials under inert gas to prevent light/oxygen degradation .
  • Low crystallinity : Use vapor diffusion (e.g., hexane/DCM) for crystal growth.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

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